molecular formula C19H17NO4 B4894723 1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate

1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate

Cat. No. B4894723
M. Wt: 323.3 g/mol
InChI Key: QVAINHDIURUZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Acetylamino)(2-furyl)methyl]-2-naphthyl acetate is a chemical compound that has been extensively researched for its potential use in various scientific fields. The compound is also known by its chemical name, Nafamostat mesylate, and is commonly used as a protease inhibitor. In

Mechanism of Action

The mechanism of action of Nafamostat mesylate involves the inhibition of proteases, which are enzymes that play a critical role in various biological processes. Nafamostat mesylate specifically targets serine proteases, which are involved in the regulation of blood coagulation, inflammation, and cell migration. By inhibiting the activity of serine proteases, Nafamostat mesylate can regulate these biological processes and prevent the progression of diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of Nafamostat mesylate have been extensively studied. In cancer research, Nafamostat mesylate has been shown to inhibit tumor growth and metastasis by regulating the activity of proteases. In viral infections, Nafamostat mesylate has been found to inhibit the replication of viruses such as coronavirus, influenza, and Ebola. In inflammatory diseases, Nafamostat mesylate has been shown to reduce inflammation by inhibiting the activity of proteases. Additionally, Nafamostat mesylate has been found to have anticoagulant and antithrombotic effects, which make it a potential treatment for thrombotic disorders.

Advantages and Limitations for Lab Experiments

Nafamostat mesylate has several advantages for lab experiments. It is a potent inhibitor of serine proteases, which makes it a valuable tool for studying the role of proteases in various biological processes. Additionally, Nafamostat mesylate has been extensively studied and optimized for its synthesis, which ensures the production of high-quality material. However, Nafamostat mesylate also has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, Nafamostat mesylate has a short half-life, which can make it difficult to maintain a consistent concentration in experiments.

Future Directions

There are several potential future directions for the use of Nafamostat mesylate in scientific research. One area of interest is the potential use of Nafamostat mesylate in the treatment of thrombotic disorders. Additionally, Nafamostat mesylate has shown promise in the treatment of viral infections, and further research could explore its potential as a treatment for emerging infectious diseases. Finally, Nafamostat mesylate has been shown to have anti-inflammatory effects, and future research could explore its potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, Nafamostat mesylate is a valuable compound for scientific research due to its potent inhibition of serine proteases. The compound has been extensively studied for its potential use in cancer research, viral infections, and inflammatory diseases. The synthesis method of Nafamostat mesylate has been optimized for the production of high-quality material, and the compound has several advantages and limitations for lab experiments. Finally, there are several potential future directions for the use of Nafamostat mesylate in scientific research, including the treatment of thrombotic disorders, viral infections, and inflammatory diseases.

Synthesis Methods

The synthesis of Nafamostat mesylate involves the reaction of 2-naphthol and 2-furylacrylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then treated with mesyl chloride to obtain Nafamostat mesylate. This synthesis method has been extensively studied and optimized for the production of high-quality Nafamostat mesylate.

Scientific Research Applications

Nafamostat mesylate has been used in various scientific research applications, including cancer research, viral infections, and inflammatory diseases. In cancer research, Nafamostat mesylate has been shown to inhibit tumor growth and metastasis by regulating the activity of proteases. In viral infections, Nafamostat mesylate has been found to inhibit the replication of viruses such as coronavirus, influenza, and Ebola. In inflammatory diseases, Nafamostat mesylate has been shown to reduce inflammation by inhibiting the activity of proteases.

properties

IUPAC Name

[1-[acetamido(furan-2-yl)methyl]naphthalen-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12(21)20-19(17-8-5-11-23-17)18-15-7-4-3-6-14(15)9-10-16(18)24-13(2)22/h3-11,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAINHDIURUZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CO1)C2=C(C=CC3=CC=CC=C32)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[Acetamido(furan-2-yl)methyl]naphthalen-2-yl] acetate

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